3-(3-Bromopropoxy)pyridine
Description
Structural Context within Pyridine (B92270) Derivatives and Bromoalkoxy Compounds
3-(3-Bromopropoxy)pyridine is characterized by a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. evitachem.com This core structure is fundamental to a vast class of compounds known as pyridine derivatives, which are of significant interest due to their presence in natural products and their wide-ranging applications in medicinal chemistry and materials science. thieme-connect.comnih.govresearchgate.net The pyridine ring in this compound is substituted at the 3-position with a 3-bromopropoxy group.
This substituent places the compound within the category of bromoalkoxy compounds, which are characterized by an alkyl chain containing an ether linkage and a terminal bromine atom. The presence of the ether oxygen and the bromine atom on the propoxy chain imparts specific reactivity to the molecule. The bromoalkoxy group, specifically the bromine atom, serves as a good leaving group in nucleophilic substitution reactions, making it a key reactive site. evitachem.com
Significance as a Molecular Framework for Advanced Chemical Research
The distinct bifunctional nature of this compound, possessing both a nucleophilic pyridine ring and an electrophilic bromo-functionalized side chain, renders it a valuable molecular framework for advanced chemical research. This dual reactivity allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of a wide array of more complex molecules with potential applications in several scientific fields.
In medicinal chemistry, pyridine derivatives are integral components of many pharmaceutical agents. researchgate.netresearchgate.net The this compound scaffold can be utilized to synthesize novel compounds for investigation into their potential biological activities. smolecule.comsemanticscholar.org For instance, it can be used to introduce a pyridylpropoxy moiety into a larger molecule, potentially influencing its pharmacological profile. The bromo-functionalized side chain allows for the attachment of various other chemical groups through nucleophilic substitution, enabling the creation of diverse molecular libraries for screening purposes. ontosight.ai
In the field of materials science, pyridine-containing compounds are explored for their potential in creating new materials with specific optical or electronic properties. ontosight.ai The ability to functionalize the this compound molecule at the bromine position allows for the synthesis of tailored molecules that can be incorporated into polymers or other materials.
The compound serves as a key building block in the synthesis of various heterocyclic systems. For example, it is used in the preparation of substituted pyrido-oxazines through tandem SN2 and SNAr reactions. thieme-connect.comthieme-connect.comresearchgate.net It is also utilized in the synthesis of thiophene (B33073) and pyrrole (B145914) derivatives, which have been investigated as potential platelet aggregation inhibitors. scbt.come-biochem.com
The reactivity of the bromopropyl group allows for its participation in various chemical reactions, including nucleophilic substitutions with amines, thiols, or alkoxides. This versatility makes this compound a foundational component for constructing complex molecular architectures.
Below is a table summarizing the key properties of this compound and a related compound for comparison.
| Property | This compound | 3-Bromo-5-(3-bromopropyl)pyridine |
| Molecular Formula | C8H10BrNO | C8H9Br2N |
| Molecular Weight | 216.08 g/mol | 278.97 g/mol |
| Key Structural Features | Pyridine ring, propoxy chain with terminal bromine | Pyridine ring with a bromine substituent and a 3-bromopropyl chain |
| Primary Reactive Site | Bromine atom on the propoxy chain | Two bromine atoms (one on the ring, one on the chain) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromopropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEDVBTXDIIWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 3 Bromopropoxy Pyridine and Analogues
Precursor-Based Approaches to the 3-Substituted Pyridine (B92270) Ring
The regioselective introduction of substituents at the 3-position of the pyridine ring is a fundamental challenge in the synthesis of precursors for 3-(3-Bromopropoxy)pyridine, such as 3-hydroxypyridine (B118123). The inherent electronic properties of the pyridine ring favor electrophilic substitution at the 3-position but often lead to mixtures of isomers and require harsh reaction conditions. Consequently, more controlled and selective methods have been developed.
Regioselective Functionalization of Pyridine Scaffolds
Directed ortho-metalation (DoM) and halogen-metal exchange reactions are powerful strategies for the regioselective functionalization of the pyridine nucleus. In DoM, a directing group on the pyridine ring guides the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. For the synthesis of 3-substituted pyridines, a directing group at the 2- or 4-position can facilitate metalation at the 3-position.
Halogen-metal exchange offers another precise route to 3-lithiopyridine intermediates. Starting from 3-bromopyridine, treatment with an organolithium reagent, such as n-butyllithium, at low temperatures can cleanly generate 3-lithiopyridine. This intermediate can then be trapped with various electrophiles to introduce a desired functional group at the 3-position, which can subsequently be converted to a hydroxyl group. For instance, reaction with a borate (B1201080) ester followed by oxidation provides 3-hydroxypyridine.
Table 1: Regioselective Synthesis of 3-Substituted Pyridine Precursors
| Precursor | Method | Reagents | Key Intermediate | Reference |
| 3-Hydroxypyridine | Halogen-metal exchange | 3-Bromopyridine, n-BuLi, B(OiPr)₃, then H₂O₂ | 3-Lithiopyridine | researchgate.net |
| 3-Substituted Pyridine | Directed ortho-metalation | Substituted Pyridine, LDA | Lithiated Pyridine |
Note: This table provides a conceptual overview. Specific reaction conditions and yields can vary significantly based on the substrate and reagents.
Formation of the Propoxy Ether Linkage
The central feature of this compound is the ether linkage connecting the pyridine ring to the brominated propyl chain. The formation of this bond is typically achieved through nucleophilic substitution reactions.
Etherification Reactions Involving Hydroxyl-Containing Pyridine Precursors
The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl-containing pyridine precursor, typically 3-hydroxypyridine (also known as 3-pyridinol), to form a more nucleophilic pyridinolate anion. This anion then displaces a halide from an appropriate alkylating agent.
The choice of base is critical for the efficient deprotonation of 3-hydroxypyridine. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often employed to ensure complete formation of the alkoxide. Alternatively, alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K₂CO₃, Cs₂CO₃) can be used, often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), which facilitate the SN2 reaction.
Incorporation of Brominated Propyl Chains
To introduce the 3-bromopropoxy group, a bifunctional reagent containing a three-carbon chain with two leaving groups is required. 1,3-Dibromopropane (B121459) is the most frequently used reagent for this purpose. In the Williamson ether synthesis with 3-hydroxypyridine, one of the bromine atoms of 1,3-dibromopropane is displaced by the pyridinolate oxygen, leaving the other bromine atom intact on the terminus of the propyl chain.
By carefully controlling the stoichiometry (using an excess of the dihaloalkane) and reaction conditions, monosubstitution can be favored over the formation of the bis-pyridyl ether byproduct. The reactivity of the leaving groups can also be exploited; for instance, using a reagent with two different halogens (e.g., 1-bromo-3-chloropropane) can allow for selective reaction at the more reactive C-Br bond.
Table 2: Synthesis of this compound via Williamson Ether Synthesis
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Hydroxypyridine | 1,3-Dibromopropane | NaH | DMF | Room Temp. | Not Specified | |
| 3-Hydroxypyridine | 1,3-Dibromopropane | K₂CO₃ | Acetone | Reflux | Not Specified | |
| 3-Hydroxypyridine | 1,3-Dibromopropane | NaOH | Water/Toluene | 80 | Good |
Note: The table illustrates common conditions. Yields are highly dependent on the specific experimental setup and purification methods.
Advanced Synthetic Techniques and Optimization
To improve efficiency, reduce waste, and access a wider range of derivatives, advanced synthetic methodologies such as tandem and one-pot reactions are increasingly being employed.
Tandem Reactions in the Synthesis of Derivatives
Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an elegant and efficient approach to complex molecules. For the synthesis of this compound analogues, a tandem process could involve the in-situ generation of the 3-hydroxypyridine precursor followed by its immediate etherification.
More commonly, tandem strategies are employed to further elaborate the this compound scaffold. For example, the terminal bromide can serve as a handle for subsequent reactions. A one-pot process could involve the initial Williamson ether synthesis followed by a nucleophilic substitution or a cross-coupling reaction at the terminal bromine atom, allowing for the rapid generation of a library of diverse analogues.
Table 3: One-Pot Synthesis of 3-Alkoxypyridine Derivatives
| Precursor | Reagents | Reaction Type | Product Scope | Reference |
| 3-Hydroxypyridine | Dihaloalkane, Nucleophile | Williamson Ether Synthesis / Nucleophilic Substitution | Diverse 3-(ω-functionalized alkoxy)pyridines | |
| Pyridine Derivative | Multiple components | Multi-component Reaction | Polysubstituted Pyridines | nih.gov |
Note: This table presents conceptual pathways for advanced synthesis. Specific examples for this compound derivatives via tandem reactions are less commonly reported but represent a promising area for future synthetic development.
Chemical Reactivity and Transformation Pathways of 3 3 Bromopropoxy Pyridine
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom attached to the propyl group is a good leaving group, making this site susceptible to nucleophilic substitution. This reactivity is central to the use of 3-(3-Bromopropoxy)pyridine as an intermediate for introducing the pyridylpropoxy moiety into other molecules.
Nucleophilic substitution at the bromine-bearing carbon in this compound proceeds via the SN2 (bimolecular nucleophilic substitution) mechanism. The substrate is a primary alkyl halide, where the electrophilic carbon is relatively unhindered, favoring the SN2 pathway. libretexts.org This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.orglibretexts.org The reaction involves a backside attack, where the nucleophile approaches the carbon atom from the side opposite the leaving group. libretexts.org This leads to an inversion of stereochemical configuration at the carbon center if it is chiral. The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org
It is crucial to distinguish this from the SNAr (nucleophilic aromatic substitution) pathway. The SNAr mechanism involves nucleophilic attack directly on an aromatic ring that is activated by electron-withdrawing groups and possesses a suitable leaving group. Since the bromine atom in this compound is attached to a flexible aliphatic chain and not directly to the pyridine (B92270) ring, the SNAr mechanism is not applicable for reactions at this bromine center.
The selectivity and rate of nucleophilic substitution at the bromine center are highly dependent on the reaction conditions. Key factors include the choice of solvent, the nature of the nucleophile, and the temperature. These conditions also dictate the competition between the desired SN2 substitution and the potential side reaction, E2 (bimolecular elimination). nih.gov
Influence of Reaction Conditions on SN2 Reactions
| Factor | Influence on SN2 Reaction | Rationale |
|---|---|---|
| Solvent | Polar aprotic solvents (e.g., acetone, DMF, DMSO) significantly increase the reaction rate. openochem.orgquora.com | These solvents solvate cations well but leave the anionic nucleophile relatively "naked" and more reactive. Polar protic solvents (e.g., water, ethanol) form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thus slowing the reaction. libretexts.orgyoutube.com |
| Nucleophile | Stronger nucleophiles lead to faster SN2 reactions. youtube.com | Nucleophilicity is enhanced in species with a negative charge and in atoms that are less electronegative (better able to share electrons). libretexts.orglumenlearning.com For example, a thiolate (RS⁻) is a stronger nucleophile than an alcohol (ROH). libretexts.org |
| Temperature | Increasing temperature generally increases the reaction rate. reddit.com | However, higher temperatures disproportionately favor the competing E2 elimination reaction over SN2 substitution because elimination has a higher activation energy and benefits more from increased thermal energy. masterorganicchemistry.com |
| Competing E2 Reaction | E2 elimination becomes more significant with strong, sterically hindered bases (e.g., potassium tert-butoxide) and at elevated temperatures. masterorganicchemistry.comlibretexts.org | For a primary alkyl halide like this compound, SN2 is typically the dominant pathway, but the use of a bulky base can favor the abstraction of a proton from the adjacent carbon, leading to alkene formation. libretexts.org |
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. This allows for a variety of reactions, including oxidation, the formation of salts, and coordination to metal centers.
The nitrogen atom of the pyridine ring can be oxidized to form this compound N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), or sodium perborate. libretexts.org The formation of the N-oxide significantly alters the electronic properties and reactivity of the pyridine ring.
The N-oxide group is strongly electron-donating through resonance but electron-withdrawing through induction. This dual nature enhances the reactivity of the ring toward both electrophiles and nucleophiles. lumenlearning.commasterorganicchemistry.com The oxygen atom can be attacked by electrophiles, which is then followed by a nucleophilic attack at the 2- or 4-position of the pyridine ring. lumenlearning.com This modified reactivity makes pyridine N-oxides versatile intermediates in organic synthesis. youtube.com For instance, N-oxidation facilitates certain substitution reactions on the pyridine ring that are difficult to achieve with the parent pyridine.
As a nucleophile, the pyridine nitrogen can attack electrophiles, most notably alkyl halides, in a process known as quaternization. This is an SN2 reaction that results in the formation of a positively charged quaternary pyridinium (B92312) salt. For example, reacting a pyridine derivative with an alkyl bromide, such as (3-bromopropoxy)benzene, results in the formation of a pyridinium bromide salt. libretexts.org This reaction is a common method for synthesizing pyridinium-based ionic liquids. libretexts.org
The quaternization of pyridines is influenced by both steric and electronic factors. The reaction rate is generally faster with less sterically hindered alkyl halides. Microwave-assisted methods have been shown to improve yields and shorten reaction times compared to conventional heating. libretexts.org The resulting pyridinium salts have distinct chemical and physical properties, including increased solubility in polar solvents. The development of novel antibiotics has utilized the quaternization of pyridine-containing compounds as a key design strategy.
The lone pair of electrons on the pyridine nitrogen allows it to function as a Lewis base and act as a ligand in coordination complexes with a wide variety of transition metals. nih.govlibretexts.org Pyridine and its derivatives can form stable complexes with metals such as ruthenium, rhodium, iridium, cobalt, copper, and zinc. nih.gov The resulting complexes can adopt various geometries, including octahedral and square planar, depending on the metal ion and other ligands present. nih.gov
The this compound molecule can coordinate to a metal center through its pyridine nitrogen, creating complexes where the bromopropoxy tail remains available for further functionalization. This dual functionality makes it a potentially useful ligand for creating more complex, multifunctional coordination compounds or metal-organic frameworks. The electronic properties of the substituent at the 3-position of the pyridine ring can influence the donor strength of the nitrogen and, consequently, the stability and properties of the resulting metal complex.
Transformations Involving the Propoxy Ether Moiety
The propoxy ether group in this compound is a key site for chemical modifications, including cleavage reactions and functional group interconversions. Its stability under various conditions is also a critical factor in its synthetic applications.
Cleavage Reactions and Functional Group Interconversions
The ether linkage in this compound can be cleaved under strong acidic conditions or by using specific ether-cleaving reagents. Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) can protonate the ether oxygen, making the adjacent carbon atoms susceptible to nucleophilic attack by the halide ion. This typically results in the formation of 3-hydroxypyridine (B118123) and 1,3-dibromopropane (B121459).
Boron tribromide (BBr₃) is another powerful reagent for the cleavage of aryl ethers and can be employed to selectively cleave the propoxy ether bond of this compound to yield 3-hydroxypyridine. The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion.
Functional group interconversions of the terminal bromo group can be achieved through nucleophilic substitution reactions. For instance, reaction with sodium azide (B81097) would yield 3-(3-azidopropoxy)pyridine, a precursor for the corresponding amine via reduction. Similarly, displacement with cyanide would afford the nitrile, which can be further hydrolyzed to a carboxylic acid.
| Reactant | Reagent/Conditions | Product(s) | Reaction Type |
|---|---|---|---|
| This compound | HBr (conc.), heat | 3-Hydroxypyridine, 1,3-Dibromopropane | Ether Cleavage |
| This compound | BBr₃, CH₂Cl₂ | 3-Hydroxypyridine, 1,3-Dibromopropane | Ether Cleavage |
| This compound | NaN₃, DMF | 3-(3-Azidopropoxy)pyridine | Nucleophilic Substitution |
| This compound | NaCN, DMSO | 4-(Pyridin-3-yloxy)butanenitrile | Nucleophilic Substitution |
Stability Profiles under Various Chemical Environments
The stability of this compound is crucial for its storage and application in multi-step syntheses. The pyridine ring itself is generally stable to a range of conditions, but the ether linkage and the carbon-bromine bond have specific limitations.
Acidic Conditions: As mentioned, the ether bond is susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures. The pyridine nitrogen can be protonated in acidic media, which can influence the reactivity of the ring.
Basic Conditions: The compound is generally stable under mild basic conditions. However, strong bases may promote elimination reactions involving the bromo-terminated side chain or, in some cases, nucleophilic aromatic substitution on the pyridine ring if it is appropriately activated.
Oxidative Conditions: The pyridine ring is relatively resistant to oxidation. However, strong oxidizing agents can potentially lead to the formation of pyridine N-oxides. The propoxy chain is generally stable to mild oxidizing agents.
Reductive Conditions: Catalytic hydrogenation can reduce the pyridine ring, depending on the catalyst and reaction conditions. The carbon-bromine bond is also susceptible to reduction, for example, with reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
Cyclization and Annulation Reactions Leading to Fused Heterocycles
The presence of both a nucleophilic pyridine nitrogen and an electrophilic terminal bromoalkyl chain in this compound makes it a versatile precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization.
Formation of Pyrido-oxazine Systems
One of the most significant applications of this compound and its derivatives in the synthesis of fused heterocycles is the formation of pyrido-oxazine systems. Research has shown that a related compound, 2,4,6-tribromo-3-(3-bromopropoxy)pyridine, undergoes a tandem SN2 and SNAr reaction with various primary amines to yield pyrido-oxazine derivatives. In this process, the primary amine first displaces the terminal bromide of the propoxy chain. The resulting secondary amine then acts as a nucleophile in an intramolecular aromatic substitution reaction, displacing one of the bromine atoms on the pyridine ring to form the oxazine (B8389632) ring. These reactions can exhibit regioselectivity, with cyclization at the 2-position of the pyridine ring being favored ias.ac.in.
This strategy provides a valuable route to a class of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Intramolecular Cyclizations
Beyond the formation of pyrido-oxazines, the structure of this compound allows for other intramolecular cyclization pathways. For instance, under basic conditions, intramolecular N-alkylation can occur where the pyridine nitrogen attacks the terminal electrophilic carbon of the propoxy chain. This reaction would lead to the formation of a quaternary pyridinium salt containing a fused six-membered ring.
The specific conditions for such cyclizations, including the choice of base and solvent, would be critical in determining the outcome and yield of the reaction. While specific examples for the parent this compound are not extensively documented in readily available literature, the fundamental principles of intramolecular quaternization of pyridines with tethered alkyl halides are well-established in organic synthesis.
| Starting Material | Reagents/Conditions | Product Type | Reaction Description |
|---|---|---|---|
| 2,4,6-Tribromo-3-(3-bromopropoxy)pyridine | Primary Amines (R-NH₂) | Pyrido-oxazine derivatives | Tandem SN2 and SNAr reaction ias.ac.in |
| This compound | Base (e.g., non-nucleophilic base) | Fused Quaternary Pyridinium Salt | Intramolecular N-alkylation |
Applications As a Versatile Synthetic Building Block
Synthesis of Complex Heterocyclic Compounds
The structural framework of 3-(3-Bromopropoxy)pyridine serves as an excellent starting point for the synthesis of a variety of complex heterocyclic compounds. The pyridine (B92270) moiety can undergo a range of transformations, including cross-coupling reactions and cyclization processes, to generate fused ring systems and substituted heterocycles.
One notable application is in the synthesis of bipyridine derivatives. Bipyridines are a critical class of ligands in coordination chemistry and building blocks for functional materials. mdpi.comresearchgate.net Synthetic strategies often involve the coupling of two pyridine rings, and derivatives of 3-bromopyridine are key precursors in these reactions. mdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to link a 3-pyridyl unit, derived from a precursor like this compound, to another heterocyclic ring, thereby constructing the bipyridine scaffold. mdpi.com
Furthermore, the reactive sites on the pyridine ring, in conjunction with the bromopropoxy side chain, allow for the construction of more elaborate heterocyclic systems like pyrido[2,3-d]pyrimidines. nih.gov These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis can involve a multi-step sequence where the pyridine nitrogen and the side chain participate in ring-forming reactions to build the fused pyrimidine ring.
Development of Functionalized Organic Materials
The unique electronic and structural properties of the pyridine ring make this compound an attractive component in the design of functionalized organic materials. These materials find applications in electronics, photonics, and sensor technology.
A significant area of application is in the development of hole-transporting materials (HTMs) for use in organic light-emitting diodes (OLEDs). nih.govmdpi.com The efficiency and stability of OLEDs are highly dependent on the properties of the HTMs. Pyridine-containing compounds are being explored for this purpose due to their electron-deficient nature, which can be tuned to facilitate efficient hole injection and transport. nih.gov The propoxy chain in this compound can be used to link the pyridine core to other electroactive moieties, such as pyrene, creating a molecule with tailored electronic properties for optimal device performance. nih.govyoutube.com
Ligand Design in Coordination Chemistry
In the realm of coordination chemistry, the pyridine nitrogen of this compound provides a strong coordination site for a wide variety of metal ions. nih.govelsevierpure.com This property, combined with the flexible propoxy chain, makes it a versatile ligand for the construction of metal-organic frameworks (MOFs) and other coordination polymers. nih.govresearchgate.netresearchgate.net
MOFs are crystalline materials with well-defined pores, constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their porosity and catalytic activity, are dictated by the nature of the metal and the organic linker. nih.govnih.gov The this compound molecule can act as a linker where the pyridine nitrogen coordinates to the metal center, and the bromo-terminated side chain can be further functionalized to connect to other parts of the framework or to introduce specific functionalities within the pores. nih.gov The flexibility of the propoxy chain can also influence the final topology and dimensionality of the resulting coordination polymer. nih.gov
The ability to introduce a pyridine moiety with a reactive handle allows for the post-synthetic modification of MOFs, enabling the tuning of their properties for specific applications such as gas storage, separation, and catalysis.
Precursor in Multi-Step Organic Syntheses
The bifunctional nature of this compound makes it a valuable precursor in multi-step organic syntheses, where different parts of the molecule can be reacted sequentially to build up complex target molecules. youtube.comlibretexts.orgyoutube.comyoutube.comyoutube.com The presence of a reactive alkyl bromide and a modifiable aromatic heterocycle allows for a high degree of synthetic flexibility.
A pertinent example is in the synthesis of complex dye molecules such as BODIPY dyes. In a reported synthesis, a structurally similar compound, 4-(3-chloropropyl)pyridine, is used as a starting material. nih.gov The synthesis involves the reaction of the chloroalkyl side chain with a hydroxybenzaldehyde, followed by condensation with pyrrole (B145914) derivatives and subsequent complexation with a boron source to form the final BODIPY core. This demonstrates how the haloalkoxy-pyridine scaffold can be effectively utilized in a multi-step sequence to construct intricate molecular structures.
Furthermore, pyridine derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, they are used to build the core structures of phosphodiesterase (PDE) inhibitors. nih.govnih.govnih.govresearchgate.net The synthesis of these inhibitors often involves the construction of a fused heterocyclic system, where a pyridine precursor is elaborated through a series of reactions. The this compound molecule provides a versatile platform for such syntheses, where the pyridine ring can be incorporated into the final drug scaffold and the side chain can be used for further functionalization or to attach the molecule to a larger assembly.
Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within the 3-(3-Bromopropoxy)pyridine molecule.
The ¹H NMR spectrum of this compound offers a distinct signature for its proton nuclei. Analysis of a spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals corresponding to the protons on both the pyridine (B92270) ring and the bromopropoxy side chain.
The aromatic region of the spectrum displays signals for the four protons on the pyridine ring. The proton at the C2 position typically appears as a doublet of doublets around 8.32 ppm. The proton at the C6 position is observed as a doublet at approximately 8.20 ppm. The proton at the C4 position shows a doublet of doublets of doublets around 7.22 ppm, and the C5 proton resonates as a doublet of doublets around 7.18 ppm.
In the aliphatic region, the methylene (B1212753) protons of the propoxy chain are clearly resolved. The protons on the carbon adjacent to the pyridyl oxygen (O-CH₂) appear as a triplet at approximately 4.15 ppm. The central methylene protons (-CH₂-) give rise to a quintet around 2.30 ppm. Finally, the protons on the carbon bearing the bromine atom (CH₂-Br) are observed as a triplet at about 3.55 ppm. The integration of these signals corresponds to the number of protons in each unique environment, confirming the structural assignment.
Table 1: ¹H NMR Spectroscopic Data for this compound
Position Chemical Shift (δ) ppm Multiplicity Assignment 2-H (Py) ~8.32 dd Aromatic Proton 6-H (Py) ~8.20 d Aromatic Proton 4-H (Py) ~7.22 ddd Aromatic Proton 5-H (Py) ~7.18 dd Aromatic Proton O-CH₂ ~4.15 t Propoxy Chain -CH₂- ~2.30 quint Propoxy Chain CH₂-Br ~3.55 t Propoxy Chain
While specific experimental data for this compound is not widely published, the ¹³C NMR chemical shifts can be reliably predicted based on the known values for pyridine and the substituent effects of the bromopropoxy group.
The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum. The C3 carbon, being directly attached to the electronegative oxygen atom, would be the most deshielded of the ring carbons, with an estimated chemical shift around 155 ppm. The carbons adjacent to the nitrogen (C2 and C6) are predicted to appear at approximately 148 ppm and 141 ppm, respectively. The remaining ring carbons, C4 and C5, are expected at around 124 ppm and 121 ppm.
For the aliphatic side chain, the carbon attached to the oxygen (O-CH₂) is anticipated to have a chemical shift of about 65 ppm. The central carbon (-CH₂-) is predicted around 32 ppm, and the carbon bonded to the bromine (CH₂-Br) is expected at approximately 30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Position Predicted Chemical Shift (δ) ppm Assignment C3 (Py) ~155 Aromatic Carbon C2 (Py) ~148 Aromatic Carbon C6 (Py) ~141 Aromatic Carbon C4 (Py) ~124 Aromatic Carbon C5 (Py) ~121 Aromatic Carbon O-CH₂ ~65 Propoxy Chain -CH₂- ~32 Propoxy Chain CH₂-Br ~30 Propoxy Chain
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
A COSY spectrum would reveal correlations between coupled protons. For this compound, this would show cross-peaks connecting the adjacent protons on the pyridine ring (e.g., H4 with H5) and the adjacent methylene groups in the propoxy chain (O-CH₂ with -CH₂, and -CH₂- with CH₂-Br).
An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The calculated exact mass for the protonated molecule [C₈H₁₁Br¹NO]⁺ is 216.0024, which would be confirmed by HRMS analysis.
In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that helps to confirm the molecule's structure.
A primary and characteristic fragmentation pathway for this compound would be the cleavage of the C-O ether bond. This can occur in two ways:
Cleavage with charge retention on the pyridine fragment: This would result in a fragment ion corresponding to the 3-hydroxypyridine (B118123) radical cation, or a subsequent rearrangement product.
Cleavage with charge retention on the aliphatic chain: This would produce a bromopropoxy cation.
Another likely fragmentation involves the loss of the entire bromopropoxy group, leading to the formation of a pyridinium (B92312) cation. Further fragmentation of the side chain, such as the loss of a bromine radical, is also a plausible pathway. The analysis of these fragmentation patterns provides corroborating evidence for the connectivity of the pyridine ring to the bromopropoxy chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting IR spectrum is a unique molecular fingerprint, showing absorption bands at characteristic wavenumbers for different functional groups.
For this compound, the IR spectrum is expected to display a combination of absorption bands corresponding to the pyridine ring, the ether linkage, the aliphatic chain, and the carbon-bromine bond. Analysis of these bands allows for the confirmation of the compound's synthesis and the absence of starting materials or impurities.
The key functional groups and their expected IR absorption regions are:
Pyridine Ring: The aromatic pyridine ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. pw.edu.pl The C=C and C=N stretching vibrations within the ring are observed in the 1600-1400 cm⁻¹ region. researchgate.net The presence of multiple bands in this area is a strong indicator of the heterocyclic aromatic system. Out-of-plane C-H bending vibrations also provide information about the substitution pattern on the ring.
Ether Linkage (C-O-C): The presence of the ether group is confirmed by a strong C-O-C stretching absorption. Asymmetric stretching typically appears in the 1260-1000 cm⁻¹ range. This is often one of the most intense peaks in the fingerprint region of the spectrum for an ether.
Aliphatic Propyl Chain (-CH₂-CH₂-CH₂-): The propyl chain gives rise to characteristic aliphatic C-H stretching and bending vibrations. Symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) groups are expected in the 2960-2850 cm⁻¹ region. libretexts.org Bending (scissoring) vibrations for the CH₂ groups typically occur around 1470-1450 cm⁻¹. libretexts.org
Carbon-Bromine Bond (C-Br): The stretching vibration of the C-Br bond is expected to appear in the lower frequency (fingerprint) region of the spectrum, typically between 690 and 515 cm⁻¹. libretexts.org The presence of a band in this region can help confirm the successful incorporation of the bromine atom.
The following interactive table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H (Pyridine) | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (Propyl) | Stretching | 2960 - 2850 | Strong to Medium |
| Aromatic C=C, C=N (Pyridine) | Ring Stretching | 1600 - 1400 | Medium to Strong |
| Aliphatic C-H (Propyl) | Bending (Scissoring) | 1470 - 1450 | Medium |
| Aryl Ether (C-O-C) | Asymmetric Stretching | 1260 - 1200 | Strong |
| Alkyl Ether (O-C-C) | Symmetric Stretching | 1150 - 1070 | Strong |
| Alkyl Halide (C-Br) | Stretching | 690 - 515 | Medium to Strong |
By comparing the experimental IR spectrum of a synthesized sample to these expected values, researchers can verify the presence of all key functional groups and thus confirm the identity of this compound. The absence of bands characteristic of starting materials, such as a broad O-H stretch around 3300 cm⁻¹ (from 3-hydroxypyridine), would indicate the completion of the reaction and the purity of the product.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a definitive analytical method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map, from which the exact positions of the atoms in the crystal lattice can be determined. wikipedia.org
A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:
Unambiguous Confirmation of Connectivity: It would definitively confirm the atomic connectivity, verifying that the 3-bromopropoxy group is attached to the pyridine ring at the 3-position via an oxygen atom.
Precise Molecular Geometry: It would provide highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is crucial for understanding the molecule's conformation in the solid state. For example, it would reveal the specific rotational arrangement (gauche or anti) of the atoms along the propoxy chain and the orientation of the chain relative to the plane of the pyridine ring.
Crystal Packing and Intermolecular Interactions: The analysis would reveal how the molecules are arranged in the crystal lattice. This includes identifying and quantifying any non-covalent interactions between adjacent molecules, such as hydrogen bonds (e.g., C-H···N), halogen bonds (e.g., C-Br···N), or π-π stacking interactions between pyridine rings. These interactions are fundamental to understanding the physical properties of the solid material.
While a published crystal structure for this compound is not available, analysis of related structures containing bromophenyl or pyridine ether moieties provides insight into the expected structural parameters. For instance, crystallographic studies on other brominated organic molecules have provided precise C-Br bond lengths and demonstrated the potential for halogen bonding interactions. researchgate.net
The data obtained from an X-ray crystallographic study is typically presented in a standardized format. The table below is an illustrative example of the type of crystallographic data that would be generated for this compound, based on common values for similar organic molecules.
| Parameter | Example Value |
| Chemical Formula | C₈H₁₀BrNO |
| Formula Weight | 216.08 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.176 |
| b (Å) | 17.565 |
| c (Å) | 21.734 |
| β (°) | 94.69 |
| Volume (ų) | 1969.3 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.455 |
| Key Bond Length (C-Br) (Å) | ~1.90 |
| Key Bond Length (C-O) (Å) | ~1.37 (aryl), ~1.43 (alkyl) |
| Key Bond Angle (C-O-C) (°) | ~118 |
Note: The crystallographic data in this table is hypothetical and serves as an example of the parameters that would be determined from an actual X-ray diffraction experiment.
Computational and Theoretical Investigations of 3 3 Bromopropoxy Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the behavior of molecules at the electronic level. researchgate.net For 3-(3-Bromopropoxy)pyridine, such calculations would elucidate its electronic properties and reactivity.
Electronic Structure and Molecular Orbital Analysis
An analysis of the electronic structure of this compound would involve the examination of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.
Computational studies on related pyridine (B92270) derivatives often reveal that the electronic properties are significantly influenced by the nature and position of substituents on the pyridine ring. nih.gov For this compound, the electronegative bromine atom and the propoxy chain would be expected to modulate the electron density distribution across the molecule.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | - | Indicates the electron-donating ability. |
| LUMO Energy | - | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |
| Dipole Moment | - | Measures the overall polarity of the molecule. |
Note: This table is illustrative and not based on published experimental or theoretical data.
Reaction Pathway Energetics and Transition State Characterization
Theoretical calculations are instrumental in mapping the potential energy surface for chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the reaction mechanism and activation energies. This is crucial for understanding its synthesis and degradation pathways. For instance, studying the nucleophilic substitution of the bromine atom would be a common theoretical investigation.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the dynamic behavior of this compound, including its movements and interactions with its environment over time. nih.gov
Conformational Analysis and Flexibility Studies
The propoxy chain attached to the pyridine ring allows for considerable conformational flexibility. MD simulations could be used to explore the different stable conformations (rotamers) of the molecule and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical properties and biological activity.
Intermolecular Interactions and Adsorption Phenomena
MD simulations can model how this compound interacts with other molecules, such as solvents or biological macromolecules. These simulations can also be used to study its adsorption onto surfaces, a process relevant in catalysis and materials science. The pyridine nitrogen and the bromine atom are expected to be key sites for intermolecular interactions, including hydrogen bonding and halogen bonding.
Theoretical Prediction of Spectroscopic Parameters
Quantum chemical methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov For this compound, theoretical predictions of its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra would be valuable. The calculated vibrational frequencies and NMR chemical shifts would aid in the interpretation of experimental spectra.
Based on the conducted research, there is a notable absence of publicly available, in-depth computational and theoretical studies specifically focused on the reactivity and selectivity of this compound. While computational chemistry is a powerful tool for predicting the behavior of molecules, it appears that this particular compound has not been the subject of detailed investigation in the accessible scientific literature.
Therefore, providing a detailed section on "Computational Approaches to Reactivity and Selectivity Prediction" for this compound with specific research findings and data tables is not possible without speculating or drawing from research on different, unrelated compounds, which would violate the core requirements of this request.
To fulfill the user's request accurately and without fabrication, the appropriate response is to state that the necessary scientific data is not available in the public domain.
Emerging Research Frontiers and Future Directions for 3 3 Bromopropoxy Pyridine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyridine (B92270) derivatives has been a major focus of organic chemistry, and recent trends emphasize the development of environmentally friendly and efficient "green" methods. nih.govresearchgate.net Traditional synthetic routes often involve harsh conditions, hazardous reagents, and generate significant waste. rasayanjournal.co.in Future research into the synthesis of 3-(3-Bromopropoxy)pyridine is expected to align with the principles of sustainable chemistry.
The likely synthesis of this compound involves the etherification of 3-hydroxypyridine (B118123) with 1,3-dibromopropane (B121459). The development of sustainable methodologies for this specific transformation could draw inspiration from established green techniques for other pyridine derivatives. These include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including pyridines. nih.govnih.gov
One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form complex products, which increases efficiency and reduces waste from intermediate purification steps. nih.gov
Green Catalysts and Solvents: The use of recyclable catalysts and environmentally benign solvents, such as ionic liquids or even water, can significantly reduce the environmental impact of the synthesis. nih.govrasayanjournal.co.in
A comparison of conventional heating versus microwave-assisted methods for the synthesis of functionalized pyridines highlights the advantages of green chemistry approaches.
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | Several hours to days | Moderate to Good | Well-established, requires standard laboratory equipment. |
| Microwave Irradiation | 2–7 minutes nih.gov | Excellent (82%–94%) nih.gov | Short reaction time, high yields, pure products, low cost. nih.gov |
By adapting such methodologies, the production of this compound can be made more economical and sustainable, paving the way for its broader application.
Exploration of Undiscovered Reactivity Modes
The bifunctional nature of this compound—possessing both a pyridine ring and an alkyl bromide—creates a platform for exploring unique reactivity. The pyridine nitrogen is nucleophilic and can react with electrophiles to form pyridinium (B92312) salts, while the terminal bromine is a leaving group, making the adjacent carbon electrophilic and susceptible to nucleophilic attack. quimicaorganica.org
This dual reactivity allows for several underexplored reaction pathways:
Intramolecular Cyclization: The pyridine nitrogen can act as an internal nucleophile, attacking the terminal electrophilic carbon to form a cyclized pyridinium salt. This type of intramolecular reaction is a powerful tool for constructing complex heterocyclic skeletons. doaj.orgnih.govbeilstein-journals.org The resulting fused ring system could be a novel scaffold for applications in medicinal chemistry or materials science.
Sequential Functionalization: The two reactive sites can be addressed sequentially. For example, the alkyl bromide can react with a nucleophile in an SN2 reaction, followed by a C-H functionalization reaction on the pyridine ring. rsc.org The ability to selectively functionalize different positions of the pyridine ring is a significant area of research. nih.govinnovations-report.com
Pyridinium Salt Electrophiles: Upon formation of a pyridinium salt by reaction at the nitrogen, the molecule can be used as an electrophile in cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.gov This opens up possibilities for deaminative-type couplings where the pyridine group acts as a leaving group. nih.gov
The exploration of these reactivity modes will expand the synthetic utility of this compound, establishing it as a versatile building block for constructing a diverse range of complex molecules.
Integration into Advanced Materials Science
Pyridine-containing polymers and materials are of great interest for a variety of applications, including contaminant capture and the self-assembly of block copolymers. nih.govchemrxiv.org The structure of this compound is particularly well-suited for integration into advanced materials.
Future research in this area could focus on:
Surface-Initiated Polymerization: The terminal bromine atom is an ideal initiating site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The molecule could first be anchored to a surface (e.g., silica or a silicon wafer) via a silanization reaction. Subsequently, the surface-bound bromide would initiate the growth of polymer chains, creating a "polymer brush." The incorporated pyridine units along the polymer backbone would impart specific functionalities to the surface, such as the ability to coordinate metals or alter surface energy.
Functional Monomers: this compound could be used as a monomer in polymerization reactions. For example, after converting the bromo group to a polymerizable group (like a methacrylate), it could be incorporated into polymers via Ring-Opening Metathesis Polymerization (ROMP) or other methods. nih.govchemrxiv.org The pendant pyridyl groups would then be available for post-polymerization modification or to influence the bulk properties of the material.
Hole-Transporting Materials: Functionalized pyridine derivatives have shown promise as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). nih.gov The specific electronic properties conferred by the 3-alkoxy substituent on the pyridine ring could be exploited to design new HTMs with improved performance and stability.
Investigation of Catalytic Applications
Pyridine and its derivatives are ubiquitous as ligands in transition-metal catalysis. rsc.org The nitrogen atom of the pyridine ring readily coordinates to metal centers, and by modifying the substituents on the ring, the electronic and steric properties of the resulting metal complex can be finely tuned. nih.govnih.gov
This compound presents several intriguing possibilities as a ligand in catalysis:
Tuning Catalytic Activity: The electron-donating nature of the alkoxy group at the 3-position can modulate the electronic properties of the pyridine ring, which in turn influences the catalytic activity of the coordinated metal center. nih.govnih.gov Research has shown a direct correlation between the electronic properties of pyridine ligands and the efficiency of Pd-catalyzed cross-coupling reactions. nih.gov
Precursors for Heterogenized Catalysts: The terminal bromine provides a handle for immobilizing the ligand, and consequently the entire metal complex, onto a solid support. This would convert a homogeneous catalyst into a heterogeneous one, which is highly desirable for industrial applications due to ease of separation and catalyst recycling.
Bifunctional Catalysis: The presence of the flexible propoxy chain could allow for secondary interactions with substrates in the catalytic pocket, potentially influencing selectivity in asymmetric catalysis.
The effect of ligand electronics on catalytic performance is a well-established principle. The table below, adapted from studies on palladium complexes, illustrates how different substituents on a pyridine ligand can affect product yield in cross-coupling reactions, a principle directly applicable to future studies involving this compound.
| Pyridine Ligand (L) in [PdL2Cl2] Complex | Substituent Nature | Typical GC Yield (%) |
|---|---|---|
| 4-CN-Pyridine | Strongly Electron-Withdrawing | >90% |
| Pyridine | Neutral | >90% |
| 4-MeO-Pyridine | Electron-Donating | >90% |
| 4-NMe2-Pyridine | Strongly Electron-Donating | >90% |
By systematically studying metal complexes of this compound, new catalysts with tailored reactivity and selectivity can be developed for a wide range of organic transformations.
Q & A
Q. How can researchers validate computational models (e.g., DFT) against experimental data for this compound?
- Compare calculated vibrational frequencies (IR), NMR chemical shifts (with solvent corrections), and XRD bond lengths/angles. Use software like Gaussian or ORCA for DFT, and apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to align with experimental results .
Tables
Q. Table 1: Key Spectral Data for this compound
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, 1H, pyridine), δ 4.25 (t, 2H, OCH₂) | |
| IR (neat) | 1580 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C) | |
| MS (ESI+) | m/z 231.9 [M+H]⁺ |
Q. Table 2: Optimized Conditions for 4-Selective Etherification
| Parameter | Optimal Value | Outcome |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | 92% yield, >90% selectivity |
| Solvent | Toluene | Minimizes side reactions |
| Temperature | 100°C | Balances rate/selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
